molecular formula C5Cl2F8O B14325703 2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- CAS No. 110921-39-6

2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro-

Cat. No.: B14325703
CAS No.: 110921-39-6
M. Wt: 298.94 g/mol
InChI Key: VJUPHFXDKFWDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- is a fluorinated ketone with the molecular formula C5H2Cl2F8O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated ketones are often used in various industrial and research applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentanone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorine gas. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- involves its interaction with molecular targets through its ketone and halogen functional groups. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone, 3,3-dichloro-: Another fluorinated ketone with similar properties but different substitution patterns.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with an alcohol functional group instead of a ketone.

Uniqueness

2-Pentanone, 1,1-dichloro-1,3,3,4,4,5,5,5-octafluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

110921-39-6

Molecular Formula

C5Cl2F8O

Molecular Weight

298.94 g/mol

IUPAC Name

1,1-dichloro-1,3,3,4,4,5,5,5-octafluoropentan-2-one

InChI

InChI=1S/C5Cl2F8O/c6-3(7,10)1(16)2(8,9)4(11,12)5(13,14)15

InChI Key

VJUPHFXDKFWDGW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.